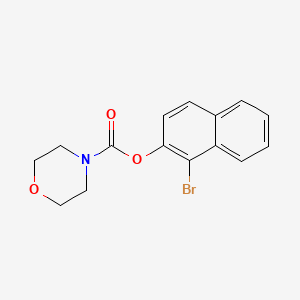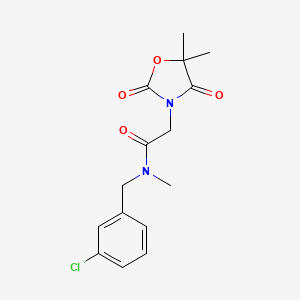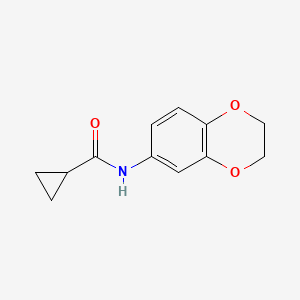
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a member of the acetanilide family of compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
MNPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been studied for its potential as an anticancer agent. In material science, MNPA has been used as a precursor for the synthesis of various organic compounds. In environmental science, MNPA has been studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MNPA has also been reported to inhibit the activity of lipoxygenase (LOX), an enzyme that plays a key role in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects
MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, MNPA has been reported to exhibit antioxidant activity and to increase the levels of endogenous antioxidants such as glutathione.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of MNPA. One potential direction is the further investigation of its anti-inflammatory, analgesic, and antipyretic activities. Another potential direction is the study of its potential as an anticancer agent. In addition, MNPA could be further studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions. Finally, the synthesis of MNPA derivatives could be explored to improve its solubility and other properties.
Conclusion
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, material science, and environmental science. MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, as well as cytotoxic activity against various cancer cell lines. MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions. There are several future directions for the study of MNPA, including the further investigation of its anti-inflammatory, analgesic, and antipyretic activities, the study of its potential as an anticancer agent, and the study of its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
Synthesemethoden
MNPA can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acetic anhydride and acetic acid to form MNPA. Another method involves the reaction of 4-methoxyaniline with 2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride and acetic acid to form MNPA.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-8-6-12(7-9-13)16-15(18)10-11-4-2-3-5-14(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLMBBAZJKTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)


![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)

![4-(3,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5680232.png)

![1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680243.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680254.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5680277.png)